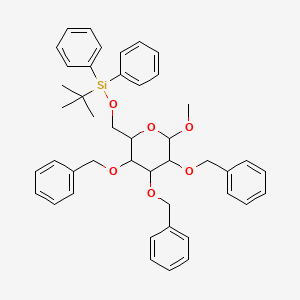
Adenosine-5'-O-diphospho-(1''-(4-nitrophenoxy)-ribose)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose): is a complex organic compound that plays a significant role in various biochemical processes It is a derivative of adenosine diphosphate (ADP) and contains a nitrophenoxy group attached to the ribose moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) typically involves the following steps:
Starting Materials: Adenosine diphosphate (ADP) and 4-nitrophenol.
Activation of ADP: ADP is activated using a coupling reagent such as carbodiimide or a phosphoramidite reagent.
Coupling Reaction: The activated ADP is then reacted with 4-nitrophenol in the presence of a base such as triethylamine to form the desired compound.
Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC or crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenoxy group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted adenosine diphosphate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Analogues: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is used as a precursor for the synthesis of various analogues for studying enzyme-substrate interactions.
Biology:
Cell Signaling: The compound is involved in studying cellular signaling pathways, particularly those involving ADP-ribosylation.
Enzyme Inhibition: It is used to investigate the inhibition of enzymes such as poly(ADP-ribose) polymerases (PARPs).
Medicine:
Drug Development: The compound is explored for its potential in developing drugs targeting diseases related to ADP-ribosylation, such as cancer and neurodegenerative disorders.
Industry:
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and substrate specificity.
Mecanismo De Acción
Molecular Targets and Pathways: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) exerts its effects primarily through its interaction with enzymes involved in ADP-ribosylation. It acts as a substrate or inhibitor for these enzymes, affecting cellular processes such as DNA repair, gene expression, and signal transduction. The nitrophenoxy group can also participate in redox reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Adenosine-5’-O-diphospho-(1’'-(4-aminophenoxy)-ribose): Similar structure but with an amino group instead of a nitrophenoxy group.
Adenosine-5’-O-diphospho-(1’'-(4-methoxyphenoxy)-ribose): Contains a methoxy group instead of a nitrophenoxy group.
Uniqueness: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and can undergo unique chemical reactions, making the compound valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C21H26N6O17P2 |
|---|---|
Peso molecular |
696.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,4,5-trihydroxypentanoate |
InChI |
InChI=1S/C21H26N6O17P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(32)15(31)12(42-20)6-40-46(39,44-45(36,37)38)43-17(14(30)11(29)5-28)21(33)41-10-3-1-9(2-4-10)27(34)35/h1-4,7-8,11-12,14-17,20,28-32H,5-6H2,(H2,22,23,24)(H2,36,37,38) |
Clave InChI |
RCULIYXBWRLLMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(C(CO)O)O)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)






